molecular formula C9H19N B1374667 2,4,4-Trimethylcyclohexan-1-amine CAS No. 1375982-88-9

2,4,4-Trimethylcyclohexan-1-amine

Cat. No.: B1374667
CAS No.: 1375982-88-9
M. Wt: 141.25 g/mol
InChI Key: UGNHWQCRWIYFFU-UHFFFAOYSA-N
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Description

2,4,4-Trimethylcyclohexan-1-amine is an organic compound with the molecular formula C₉H₁₉N. It is a cyclohexane derivative characterized by the presence of three methyl groups at positions 2 and 4, and an amine group at position 1. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing this compound involves the reductive amination of 2,4,4-trimethylcyclohexanone. This process typically uses a reducing agent such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Amination of Halides: Another method involves the amination of 2,4,4-trimethylcyclohexyl halides (e.g., bromide or chloride) using ammonia (NH₃) or primary amines under basic conditions.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are employed to ensure efficient and cost-effective production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form various derivatives, such as 2,4,4-trimethylcyclohexanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄

    Substitution: Alkyl halides, acyl chlorides, strong bases (e.g., NaOH)

Major Products:

    Oxidation: Oximes, nitriles

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2,4,4-Trimethylcyclohexan-1-amine finds applications in various scientific fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of polymers, resins, and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,4,4-Trimethylcyclohexan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

    2,4,4-Trimethylcyclohexanol: Similar structure but with a hydroxyl group instead of an amine.

    2,4,4-Trimethylcyclohexanone: The ketone analog of the compound.

    3,4,4-Trimethylcyclohexan-1-amine: A positional isomer with the amine group at a different position.

Uniqueness: 2,4,4-Trimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its amine group makes it a versatile intermediate for further chemical transformations, and its steric hindrance from the methyl groups influences its reactivity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,4,4-trimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNHWQCRWIYFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4-Trimethylcyclohexan-1-amine
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